![molecular formula C44H42O2 B14215352 1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene CAS No. 575493-71-9](/img/structure/B14215352.png)
1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene is a chemical compound characterized by its unique molecular structure, which includes a decane backbone linked to dipyrene units through oxymethylene bridges
Méthodes De Préparation
The synthesis of 1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene typically involves the reaction of decane-1,10-diol with pyrene derivatives under specific conditions. One common method includes the use of a solvent such as ethanol, where the decane-1,10-diol is reacted with pyrene-1-carbaldehyde in the presence of an acid catalyst to form the desired compound. The reaction mixture is usually refluxed for several hours, followed by purification steps such as recrystallization to obtain the pure product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxymethylene bridges can be replaced by other functional groups such as halides or amines under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .
Applications De Recherche Scientifique
1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems or as a component in diagnostic tools, is ongoing.
Mécanisme D'action
The mechanism by which 1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene exerts its effects is primarily through its interaction with molecular targets such as enzymes, receptors, or other macromolecules. The oxymethylene bridges and pyrene units allow for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the context of its application .
Comparaison Avec Des Composés Similaires
1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene can be compared with other similar compounds, such as:
Decane-1,10-diylbis(oxymethylene)diphenyl: This compound has phenyl groups instead of pyrene units, resulting in different chemical and physical properties.
1,1’-[Decane-1,10-diylbis(oxymethylene)]dibenzene: Similar to the diphenyl derivative but with benzene units, offering a simpler structure and different reactivity.
1,1’-[Decane-1,10-diylbis(oxymethylene)]dinaphthalene: This compound includes naphthalene units, providing unique optical and electronic properties compared to the pyrene derivative.
The uniqueness of 1,1’-[Decane-1,10-diylbis(oxymethylene)]dipyrene lies in its pyrene units, which confer specific photophysical properties, making it particularly useful in applications requiring fluorescence or other light-based interactions .
Propriétés
Numéro CAS |
575493-71-9 |
|---|---|
Formule moléculaire |
C44H42O2 |
Poids moléculaire |
602.8 g/mol |
Nom IUPAC |
1-[10-(pyren-1-ylmethoxy)decoxymethyl]pyrene |
InChI |
InChI=1S/C44H42O2/c1(3-5-7-27-45-29-37-21-19-35-17-15-31-11-9-13-33-23-25-39(37)43(35)41(31)33)2-4-6-8-28-46-30-38-22-20-36-18-16-32-12-10-14-34-24-26-40(38)44(36)42(32)34/h9-26H,1-8,27-30H2 |
Clé InChI |
FMVBPEYUDDFFEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCCCCCCCCCCOCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



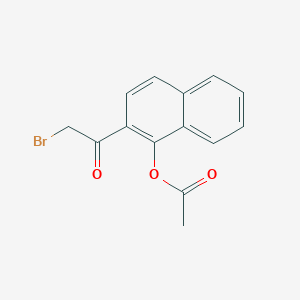
![[(Pentafluorophenyl)imino]propadien-1-one](/img/structure/B14215299.png)

![4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14215317.png)
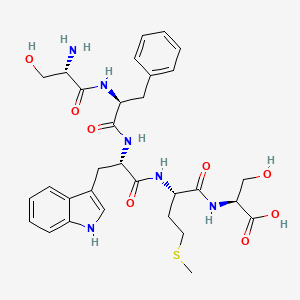
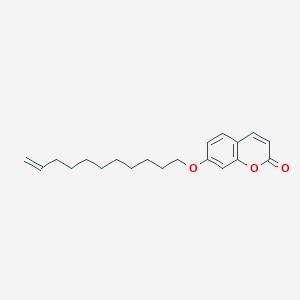
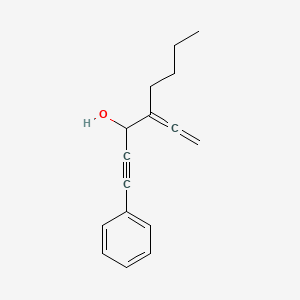
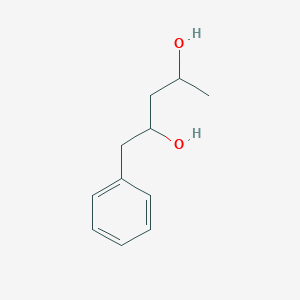
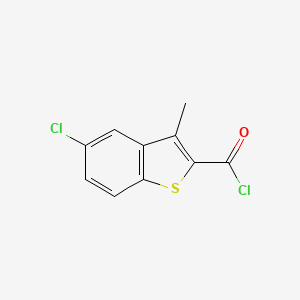
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)
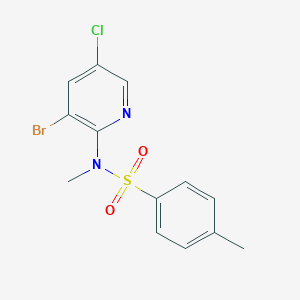

![2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14215374.png)
